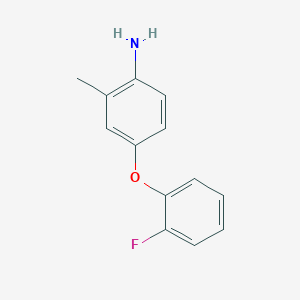

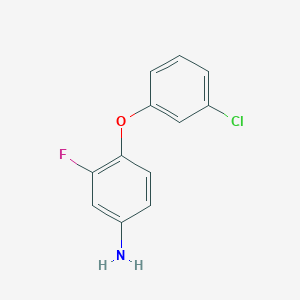

4-(4-Fluorophenoxy)-2-methylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds, such as 4-(4-Fluorophenoxy)-2-methylaniline, often involves complex reactions and the use of specific reagents to introduce the fluorine atom into the aromatic ring. For instance, the synthesis of related compounds has been reported using methods like O-methylation with cyclotron-produced [11C]iodomethane followed by a Schiff reaction, as described in the synthesis of a potential radioligand for the GABA receptor in the brain . Additionally, practical routes for the synthesis of 4-fluoroprolines, which share the fluorination theme, have been developed starting with 4-hydroxyproline and using a fluoride salt .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is often characterized using techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystallographic and spectroscopic studies of salicylideneaniline derivatives, which are structurally related to 4-(4-Fluorophenoxy)-2-methylaniline, have been conducted to determine their molecular geometry and intermolecular interactions . Similarly, the structure of a compound with a 2-fluorophenyl group has been analyzed using both experimental techniques and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The chemical reactivity of fluorinated aromatic amines can lead to the formation of various intermediates and products. For instance, the formation of a quinoneimine intermediate from 4-fluoro-N-methylaniline has been observed, which involves carbon oxidation coupled with defluorination . This reactivity is significant as it can lead to the formation of reactive species that may have biological implications or utility in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of the fluorine atom, which can affect their hydrogen bonding, acidity, and overall reactivity. The study of 4-(pyren-1-ylimino)methylphenol and its derivatives has shown that these compounds can act as chemosensors for fluoride or cyanide, demonstrating the impact of fluorine on the chemical properties of these molecules . The metabolism of 4-fluoroaniline and its derivatives has also been studied, revealing insights into the metabolic pathways and the stability of the fluorine substituent .

Scientific Research Applications

Metabonomic Toxicity Assessment

Bundy et al. (2002) utilized 4-(4-Fluorophenoxy)-2-methylaniline in a metabonomic study to assess toxicity in earthworms. This research showcased how nuclear magnetic resonance (NMR) spectroscopy can be applied to identify biochemical changes due to toxic substances, indicating the compound's role in environmental toxicology studies. The study identified potential novel biomarkers of xenobiotic toxicity, contributing to understanding the mechanisms of toxic chemical action (Bundy et al., 2002).

Biochemical Reaction Mechanism Exploration

Driscoll et al. (2010) explored the biochemical reaction mechanisms of 4-fluoro-N-methylaniline, a related compound. Their study on flavin-containing monooxygenase 1 (FMO1) revealed insights into carbon oxidation reactions coupled with defluorination. This research contributes to understanding the metabolic pathways and formation of reactive intermediates in biological systems (Driscoll et al., 2010).

Radiopharmaceutical Synthesis

Ross et al. (2011) reported the synthesis of no-carrier-added 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, highlighting the compound's potential in developing complex radiopharmaceuticals. This study underscores the role of 4-(4-Fluorophenoxy)-2-methylaniline derivatives in the synthesis of medical imaging agents (Ross et al., 2011).

Chemical Synthesis Techniques

Zhang Yuan-yuan (2009) reviewed a new synthesis technique for 4-(4'-cyano-2'-fluorophenoxy) phenol, an important intermediate in herbicide production. This research offers valuable insights into chemical synthesis methods, enhancing the production and yield of key industrial chemicals (Zhang Yuan-yuan, 2009).

Development of Fluorescent Chemosensors

Roy (2021) discussed the use of 4-Methyl-2,6-diformylphenol derivatives, similar in structure to 4-(4-Fluorophenoxy)-2-methylaniline, in developing fluorescent chemosensors. These compounds can detect various metal ions and other analytes, indicating their application in environmental monitoring and diagnostics (Roy, 2021).

Novel Materials for Nonlinear Optics

Boese et al. (2002) studied the crystal structures and packing of compounds related to 4-(4-Fluorophenoxy)-2-methylaniline, aiming to develop new materials for nonlinear optics. This research is significant in the field of materials science, particularly in developing components for optical devices (Boese et al., 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(4-fluorophenoxy)-2-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIQHJPZLVXVKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenoxy)-2-methylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)

![Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate](/img/structure/B1328373.png)

![2-Methyl-4-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B1328384.png)